N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a sulfonamide group The presence of the trifluoromethyl group enhances its chemical stability and biological activity
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific interaction of This compound Thiazole derivatives have been reported to induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thiophene-2-sulfonamide
- N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzene-1-sulfonamide
Uniqueness
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of the trifluoromethyl group, thiazole ring, and thiophene ring, which confer enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S3/c17-16(18,19)12-5-3-11(4-6-12)15-21-13(10-25-15)7-8-20-26(22,23)14-2-1-9-24-14/h1-6,9-10,20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHVXZLUWRPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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